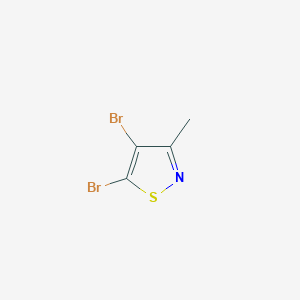

4,5-Dibromo-3-methylisothiazole

Description

Introduction to 4,5-Dibromo-3-methylisothiazole in Contemporary Heterocyclic Chemistry

Historical Evolution of Isothiazole-Based Compound Discovery

The exploration of isothiazoles began in earnest in 1956 with the successful synthesis of the parent isothiazole structure, marking a pivotal moment in heterocyclic chemistry. Early methodologies focused on oxidative decarboxylation of dicarboxylic acid derivatives, but these routes were limited by low yields and structural complexity. The development of this compound emerged as part of broader efforts to stabilize the isothiazole core through halogenation, which enhances electrophilic substitution potential and reduces ring decomposition under harsh conditions.

A significant milestone occurred in the late 20th century with the adoption of cycloaddition and condensation strategies. For instance, 1,3-dipolar cycloadditions involving nitrile sulfides and acetylenic esters enabled the preparation of polysubstituted isothiazoles, including brominated variants. The incorporation of bromine atoms at the 4- and 5-positions was later optimized using thiocyanation and halogenation protocols, as demonstrated by Schulze et al., who achieved yields exceeding 90% for dibrominated derivatives.

Key Historical Milestones:

Positional Reactivity of Brominated Isothiazole Derivatives

The reactivity of this compound is governed by the electron-withdrawing effects of its bromine substituents, which polarize the π-electron system and direct incoming nucleophiles or electrophiles to specific ring positions. The methyl group at C-3 further sterically modulates reactivity, favoring transformations at the less hindered C-4 and C-5 sites.

Electrophilic Substitution Patterns:

- Nitration : Occurs preferentially at the 4-position due to bromine’s meta-directing influence, yielding 4-nitro-5-bromo-3-methylisothiazole.

- Suzuki Coupling : Palladium-catalyzed reactions with arylboronic acids selectively replace the 5-bromo group, retaining the 4-bromo substituent for subsequent functionalization.

Table 1: Comparative Reactivity of Brominated Isothiazoles

Quantum mechanical studies reveal that the LUMO (Lowest Unoccupied Molecular Orbital) of this compound is localized at C-4 and C-5, facilitating nucleophilic attacks at these positions. This electronic profile contrasts with non-brominated analogs, where reactivity is distributed across the entire ring. Recent advances in computational modeling have further predicted the compound’s suitability for photoinduced electron-transfer reactions, opening avenues in materials science.

Properties

IUPAC Name |

4,5-dibromo-3-methyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c1-2-3(5)4(6)8-7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXAGAAOWZEJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromo-3-methylisothiazole can be synthesized through several methods. One common approach involves the bromination of 3-methylisothiazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the isothiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-3-methylisothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4,5-diamino-3-methylisothiazole derivatives .

Scientific Research Applications

Research and Development

- Reagent for Synthesis: 4,5-Dibromo-3-methylisothiazole is a building block in synthesizing more complex molecules .

- Protein Kinase Inhibitors: Isothiazole derivatives are used in methods for inhibiting protein kinases such as AKT, Checkpoint kinase, Aurora kinase, Pim-1 kinase, and tyrosine kinase .

- Anticancer Research: Isothiazole compounds have been investigated for their potential as anticancer agents .

Industrial Applications

- Biocide: 4-Bromo-3-methyl-isothiazol-5-ylamine, a related compound, is used as a biocide in paints and adhesives to prevent microbial contamination .

- Liver Disease Treatment: Isothiazole derivatives have shown promise in treating liver diseases .

- Treatment of Parkinson’s Disease: Isothiazoles have been identified as promising compounds for the treatment of Parkinson’s disease .

- Diabetes and Cancer Therapy: Recently, derivatives suitable for cancer and diabetes therapy have been obtained .

Safety Information

- Hazard Identification: this compound is classified as an acute toxicity hazard via inhalation .

- First Aid Measures: Safety measures for skin contact, eye contact, ingestion, and inhalation are available in the Safety Data Sheet .

Isothiazoles as Bioactive Compounds

Isothiazoles are a class of heterocycles used in creating bioactive substances . Their applications include:

- Antiviral Activity: Compounds exhibiting anti-poliovirus activity have been synthesized using the isothiazole nucleus .

- Microbicides: The isothiazole heterocycle in microbicides can protect the molecule from the action of enzymes, thereby extending the duration of the molecule’s action .

- Agriculture: Isothiazoles can be employed to create competitive antagonists of insect GABA receptors, and have been identified as effective plant growth regulators and fungicides .

Mechanism of Action

The mechanism of action of 4,5-dibromo-3-methylisothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 4,5-Dibromo-3-methylisothiazole and related isothiazole derivatives:

| Compound Name | Substituents | Key Structural Features | Electronic Effects |

|---|---|---|---|

| This compound | Br (4,5), Me (3) | High halogen density, steric hindrance | Strong electron-withdrawing (Br), steric bulk (Me) |

| Isothiazole-4-carbonitrile | CN (4) | Polar nitrile group | Electron-withdrawing (CN), activates ring for electrophilic substitution |

| 5-Methylisothiazole-3-carboxylic acid | Me (5), COOH (3) | Acidic carboxyl group | Electron-withdrawing (COOH), enhances water solubility |

| 4-Bromo-3,5-dimethylpyrazole | Br (4), Me (3,5) | Pyrazole core with bromine and methyl | Moderate steric hindrance, Br as leaving group |

96% for optimized bromomethyl derivatives) .

Physicochemical Properties

- Solubility : this compound is soluble in organic solvents (e.g., benzene, DMSO) but less polar than derivatives like 5-Methylisothiazole-3-carboxylic acid, which benefits from aqueous solubility due to its carboxyl group .

- Stability : Brominated isothiazoles exhibit high crystallinity and thermal stability. However, the presence of bromine atoms may render this compound susceptible to photodegradation or hydrolysis under harsh conditions, unlike nitrile or carboxylate derivatives .

- Conformational Flexibility : X-ray studies of related bromomethyl-thiazoline derivatives revealed a flattened sofa conformation in the thiazoline ring, attributed to bromine-induced bond distortion (e.g., shortened C4-C3 bond: 0.997 Å; elongated C3-S1 bond: 2.049 Å). Similar distortions may occur in this compound, influencing its reactivity .

Pharmacological Potential

- Halogen Bonding : The dual bromine atoms in this compound may enhance interactions with biological targets, as seen in thiazoline derivatives with cytisine and salsoline alkaloids .

- Bioactivity : Compared to carboxyl or nitrile-substituted analogs, brominated isothiazoles are more likely to act as enzyme inhibitors or receptor modulators. For example, 5-(bromomethyl)-2-(3,5-dimethylpyrazol-1-yl)-4,5-dihydrothiazole showed promise in molecular docking studies .

Biological Activity

4,5-Dibromo-3-methylisothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the isothiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of bromine atoms at positions 4 and 5 enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of isothiazoles, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study reported that this compound displayed notable cytotoxicity against several human cancer cell lines, including A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), A375 (melanoma), MCF7 (breast cancer), and MDA-MB-231 (breast cancer) with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15.2 |

| MIA PaCa-2 | 12.8 |

| A375 | 2.57 |

| MCF7 | 20.0 |

| MDA-MB-231 | 18.5 |

The compound was particularly effective against the A375 cell line, where it induced apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential (MMP) .

The mechanism by which this compound induces apoptosis involves several key processes:

- Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the percentage of cells arrested in the G1 phase.

- Apoptosis Induction : Flow cytometric assays indicated a dose-dependent increase in apoptotic cells following treatment.

- ROS Generation : The compound significantly increased ROS levels, which are known to trigger mitochondrial-dependent apoptosis.

- Mitochondrial Dysfunction : Loss of MMP was observed, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. However, studies indicate limited effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria .

Antimicrobial Testing Results

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | No activity |

| Salmonella spp. | No activity |

| Mycobacterium fortuitum | No activity |

| Candida albicans | No activity |

| Aspergillus fumigatus | No activity |

Despite showing no significant antimicrobial effects, the focus remains on its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dibromo-3-methylisothiazole, and how can purity be maximized?

- Methodology : The compound is typically synthesized via halogenation of 3-methylisothiazole using brominating agents like or (N-bromosuccinimide) under controlled conditions. Key steps include:

- Reflux conditions : Maintain temperatures between 80–100°C in anhydrous to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques distinguish this compound from its analogs?

- Methodology :

- : Look for a singlet at δ 2.4 ppm (3H, CH) and absence of aromatic protons due to bromine substitution.

- Mass Spectrometry : Molecular ion peak at 266 (M) with isotopic clusters for Br and Br.

- IR : Absence of C-H stretching (aromatic) above 3000 cm, with strong C-Br stretches at 550–650 cm .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies:

- Thermal Stability : Store at –20°C under inert atmosphere (N) to prevent debromination.

- Light Sensitivity : UV-Vis analysis shows decomposition >5% after 48 hours under direct UV light .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key parameters:

- Space Group : Typically for brominated heterocycles.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize Br···Br non-covalent interactions (3.5–4.0 Å) .

Q. What computational methods predict reactivity trends for this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model Suzuki-Miyaura coupling.

- NBO Analysis : Predicts higher electrophilicity at C4 vs. C5 due to methyl group inductive effects.

- Validation : Compare computed shifts with experimental data (RMSD <0.2 ppm) .

Q. How can contradictory biological activity data for this compound derivatives be reconciled?

- Methodology :

- Dose-Response Curves : Test compounds at 1–100 μM concentrations in triplicate.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO) at C3 to enhance antimicrobial activity (MIC reduction from 25 μM to 8 μM) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.